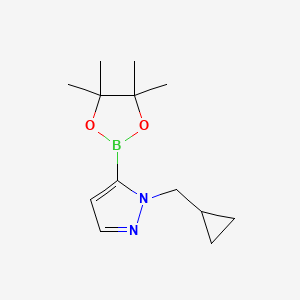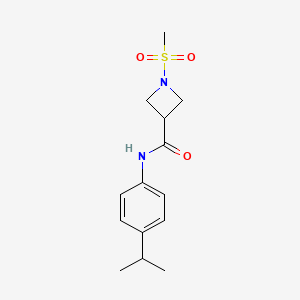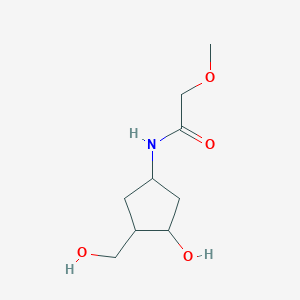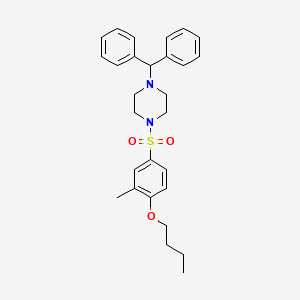
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is a type of organoboron reagent . These reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of this compound could be achieved through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular formula of this compound is C13H21BN2O2 . Its molecular weight is 248.13 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Cyclization Applications
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is utilized in various synthesis and cyclization processes. For instance, it is employed in the palladium-catalyzed cyanomethylation of aryl halides, a process involving Suzuki coupling and base-induced fragmentation, leading to the production of arylacetonitriles (Velcicky et al., 2011). Additionally, it finds application in the stereoselective synthesis of cyclopropylboronate esters and trisubstituted cyclopropanols (Hussain et al., 2009).
2. Catalysis and Coupling Reactions
This compound plays a crucial role in catalysis and coupling reactions. It is integral in Suzuki couplings, including the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (Mullens, 2009) and the synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate (Yu-jua, 2013). It is also used in the synthesis of highly substituted 1,1-diarylethylenes, with applications in antiproliferative activities against cancer cell lines (Roche et al., 2015).
3. Polymerization and Material Science
In material science and polymerization, this compound is used in radical polymerization processes for the synthesis of conventionally inaccessible copolymers (Makino et al., 2020). It facilitates the synthesis of boronic acid (ester) moieties in π-conjugated polymers (Nojima et al., 2016).
4. Analytical Chemistry and Purity Analysis
In analytical chemistry, it is crucial for the analysis of highly reactive pinacolboronate esters, especially in assessing the quality of development compounds (Zhong et al., 2012). This involves overcoming challenges related to sample degradation and the formation of boronic acid.
Wirkmechanismus
Target of Action
Boronic acid pinacol esters are generally used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester, as a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, in which this compound likely participates, are crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a participant in suzuki–miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds, a key process in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic acid pinacol esters is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly affected by the pH of its environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-8-15-16(11)9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBAOKHZOZINLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019997-41-0 |
Source


|
| Record name | 1-(cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)
![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)

methanol](/img/structure/B2641297.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)


![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B2641313.png)

